1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine;hydrochloride
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Overview
Description
1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine;hydrochloride typically involves the reaction of 3,4-dichlorophenethylamine with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine;hydrochloride can be compared with other piperazine derivatives, such as:
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine: Lacks the methyl group on the piperazine ring.
1-[2-(4-Chlorophenyl)ethyl]-4-methylpiperazine: Contains a single chlorine atom on the phenyl ring.
1-[2-(3,4-Dichlorophenyl)ethyl]-4-ethylpiperazine: Has an ethyl group instead of a methyl group on the piperazine ring.
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;/h2-3,10H,4-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMREPHYXFRINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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